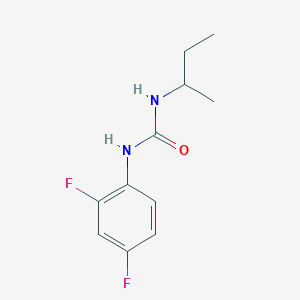
9H-fluoren-3-yl(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-fluoren-3-yl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of fluorenone and has a morpholine group attached to it.
作用機序
The mechanism of action of 9H-fluoren-3-yl(morpholin-4-yl)methanone is not fully understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
9H-fluoren-3-yl(morpholin-4-yl)methanone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
The advantages of using 9H-fluoren-3-yl(morpholin-4-yl)methanone in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 9H-fluoren-3-yl(morpholin-4-yl)methanone. One potential direction is the development of new synthesis methods to obtain the compound in higher yield and purity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Researchers could also investigate its potential as a fluorescent probe for sensing various analytes and its applications in the development of OLEDs and OFETs. Additionally, further studies could be conducted to investigate the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
9H-fluoren-3-yl(morpholin-4-yl)methanone is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive compound for further investigation. Future research could lead to the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new applications in the field of organic electronics.
合成法
The synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone involves the reaction of fluorenone with morpholine in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is obtained in good yield. This synthesis method has been reported in various scientific journals and has been used by researchers to obtain the compound for their experiments.
科学的研究の応用
9H-fluoren-3-yl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Researchers have also explored its potential as a fluorescent probe for sensing various analytes. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
9H-fluoren-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDZBGWAGJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)


![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
